![molecular formula C17H20N4O3S B2801005 5-(Ethylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 941243-47-6](/img/structure/B2801005.png)
5-(Ethylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
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Description
5-(Ethylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EAPB and has been synthesized using different methods.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methodologies for synthesizing oxazole derivatives and similar structures, which include compounds with potential biological activities. For example, one study presented the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives, demonstrating a novel class of serotonin 5-HT3 receptor antagonists (R. Mahesh, R. V. Perumal, P. V. Pandi, 2004). Another study focused on the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, evaluated for their estrogen receptor binding affinity and molecular docking, indicating their potential in anti-proliferative activities against cancer cells (I. Parveen et al., 2017).
Biological Activities
The exploration of oxazole derivatives for biological activities is a significant area of research. One study on thiazole-aminopiperidine hybrid analogues revealed novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of these compounds in treating tuberculosis (V. U. Jeankumar et al., 2013). Another research effort synthesized amide and urea derivatives of thiazol-2-ethylamines, testing their activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis, demonstrating the compounds' inhibitory properties and highlighting the potential for therapeutic applications (D. A. Patrick et al., 2016).
Molecular Docking and Structure-Activity Relationship
The molecular docking and structure-activity relationship (SAR) analysis of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors were studied, providing insights into the anti-cancer properties of these molecules. This research indicates the importance of structural features in determining biological activity, with specific derivatives showing significant potential as anti-cancer agents (A. Karayel, 2021).
properties
IUPAC Name |
5-(ethylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-2-19-17-15(12-18)20-16(24-17)13-6-8-14(9-7-13)25(22,23)21-10-4-3-5-11-21/h6-9,19H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARQAMQCLPUHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile |
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